molecular formula C13H12BNO2 B1451521 (9-Methyl-9H-carbazol-3-yl)boronic acid CAS No. 1039761-02-8

(9-Methyl-9H-carbazol-3-yl)boronic acid

Cat. No.: B1451521
CAS No.: 1039761-02-8
M. Wt: 225.05 g/mol
InChI Key: BVTOJARMLGAXGS-UHFFFAOYSA-N
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Description

(9-Methyl-9H-carbazol-3-yl)boronic acid is a useful research compound. Its molecular formula is C13H12BNO2 and its molecular weight is 225.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(9-methylcarbazol-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTOJARMLGAXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(9-Methyl-9H-carbazol-3-yl)boronic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of carbazole derivatives, characterized by a boronic acid functional group that enhances its reactivity and potential for biological interactions. The molecular formula is C13H12BNO2, and it exhibits properties typical of boronic acids, including the ability to form reversible covalent bonds with diols.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as those related to cancer cell proliferation and bacterial cell wall synthesis .
  • Cell Signaling Modulation : Evidence suggests that carbazole derivatives can influence cellular signaling pathways, potentially affecting gene expression and cell cycle regulation .

Anticancer Activity

Recent studies have demonstrated that derivatives of carbazole boronic acids exhibit notable anticancer properties:

  • In Vitro Studies : A study synthesized several carbazole boronic acid derivatives and tested their efficacy against the MCF-7 breast cancer cell line. Key findings include:
    • Compounds C3, C7, C8, and C9 showed over 90% inhibition of cancer cell growth, outperforming the standard drug doxorubicin .
    • The IC50 values for these compounds ranged from 13.77 to 20.46 μg/mL, indicating potent activity against breast cancer cells (Table 1).
Compound% InhibitionIC50 (μg/mL)
C187.25%75.88
C289.77%20.46
C393.46%18.84
C481.74%40.52
C574.65%54.03
C685.18%70.97
C790.50%21.61
C893.04%13.77
C992.38%15.99

Antimicrobial Activity

Carbazole derivatives have also been evaluated for their antimicrobial properties:

  • Broad Spectrum Activity : Studies indicate that certain derivatives demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 11 to 24 mm at specific concentrations .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption and Bioavailability : Initial assessments suggest favorable solubility and stability profiles, which are essential for effective absorption in biological systems.
  • Metabolism : The compound may undergo metabolic transformations in the liver, leading to active or inactive metabolites that could influence its overall efficacy.

Case Studies

  • Study on Breast Cancer Treatment : In a controlled laboratory setting, researchers administered various carbazole derivatives to MCF-7 cells, observing significant reductions in cell viability and proliferation rates compared to untreated controls .
  • Antimicrobial Efficacy Assessment : A series of experiments evaluated the antibacterial effects of synthesized carbazole derivatives against common pathogens, revealing promising results that warrant further investigation into their clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(9-Methyl-9H-carbazol-3-yl)boronic acid
Reactant of Route 2
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(9-Methyl-9H-carbazol-3-yl)boronic acid

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